molecular formula C17H16N4O B13391694 1-[3-(2,4-Diamino-6-Methylquinazolin-7-Yl)phenyl]ethanone CAS No. 93348-22-2

1-[3-(2,4-Diamino-6-Methylquinazolin-7-Yl)phenyl]ethanone

Cat. No.: B13391694
CAS No.: 93348-22-2
M. Wt: 292.33 g/mol
InChI Key: OCMSAMCSELNFPL-UHFFFAOYSA-N
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Description

1-[3-(2,4-Diamino-6-Methylquinazolin-7-Yl)phenyl]ethanone is a synthetic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2,4-Diamino-6-Methylquinazolin-7-Yl)phenyl]ethanone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes refluxing anthranilic acid with acetic anhydride in acetic acid to form benzoxazinone intermediates, which are then further reacted to yield the desired quinazoline derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2,4-Diamino-6-Methylquinazolin-7-Yl)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

1-[3-(2,4-Diamino-6-Methylquinazolin-7-Yl)phenyl]ethanone has several scientific research applications:

Mechanism of Action

The primary mechanism of action for 1-[3-(2,4-Diamino-6-Methylquinazolin-7-Yl)phenyl]ethanone involves inhibiting dihydrofolate reductase (DHFR), an enzyme essential for bacterial DNA synthesis. By binding to the active site of DHFR, the compound prevents the reduction of dihydrofolate to tetrahydrofolate, thereby inhibiting bacterial growth and proliferation .

Comparison with Similar Compounds

    Trimethoprim: Another DHFR inhibitor used as an antibacterial agent.

    Methotrexate: A DHFR inhibitor used in cancer therapy.

    Pyrimethamine: Used to treat protozoal infections.

Uniqueness: 1-[3-(2,4-Diamino-6-Methylquinazolin-7-Yl)phenyl]ethanone is unique due to its specific structure, which allows for high selectivity and potency against bacterial DHFR. This selectivity reduces the likelihood of off-target effects, making it a promising candidate for further development .

Properties

CAS No.

93348-22-2

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

1-[3-(2,4-diamino-6-methylquinazolin-7-yl)phenyl]ethanone

InChI

InChI=1S/C17H16N4O/c1-9-6-14-15(20-17(19)21-16(14)18)8-13(9)12-5-3-4-11(7-12)10(2)22/h3-8H,1-2H3,(H4,18,19,20,21)

InChI Key

OCMSAMCSELNFPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C3=CC(=CC=C3)C(=O)C)N=C(N=C2N)N

Origin of Product

United States

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